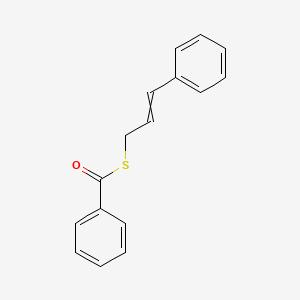
Thiobenzoic acid S-(3-phenyl-allyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiobenzoic acid S-(3-phenyl-allyl) ester is an organosulfur compound with the molecular formula C16H14OS.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiobenzoic acid S-(3-phenyl-allyl) ester can be synthesized through the esterification of thiobenzoic acid with 3-phenyl-allyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: Thiobenzoic acid S-(3-phenyl-allyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted esters.
Scientific Research Applications
Thiobenzoic acid S-(3-phenyl-allyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiobenzoic acid S-(3-phenyl-allyl) ester involves its interaction with various molecular targets. The sulfur atom in the ester can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Thiobenzoic acid S-(3-phenyl-allyl) ester can be compared with other thiobenzoic acid esters, such as:
- Thiobenzoic acid S-(4-methoxy-phenyl) ester
- Thiobenzoic acid S-(2,2,2-trichloro-1-ethoxycarbonylamino-ethyl) ester
- Thiobenzoic acid S-(1,7-dibenzyl-3-me-2,6-dioxo-2,3,6,7-4h-1h-purin-8-yl) ester
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to the presence of the 3-phenyl-allyl group, which imparts distinct reactivity and potential biological activity .
Properties
CAS No. |
102614-59-5 |
|---|---|
Molecular Formula |
C16H14OS |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
S-(3-phenylprop-2-enyl) benzenecarbothioate |
InChI |
InChI=1S/C16H14OS/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2 |
InChI Key |
IJEWUMRFIAGMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















